Hydrogen-Bond Donor Capacity Enables Derivatization Unavailable to Deoxy Analog
The target compound possesses one hydrogen-bond donor (the 4-OH group), whereas the direct deoxy analog 1-(3-nitro-2-pyridinyl)piperidine has zero HBD. [1] This single HBD permits selective O-functionalization (e.g., esterification, carbamoylation, sulfonylation) without protection of the nitro group, expanding the accessible chemical space in lead optimization programs. The computed tPSA of the target compound is 82.2 Ų, compared to an estimated ~58 Ų for the deoxy analog, reflecting the additional polar surface contributed by the hydroxyl oxygen.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1; tPSA = 82.2 Ų |
| Comparator Or Baseline | 1-(3-Nitro-2-pyridinyl)piperidine: HBD = 0; tPSA ≈ 58 Ų (estimated by removal of -OH from target scaffold) |
| Quantified Difference | ΔHBD = +1; ΔtPSA ≈ +24.2 Ų |
| Conditions | Computed physicochemical properties (PubChem, Cactvs engine). Assay-independent structural comparison. |
Why This Matters
The presence of a hydroxyl group enables divergent synthetic strategies from a single building block, reducing the number of starting materials required to explore multiple SAR vectors.
- [1] PubChem. Computed Properties for CID 3439526. HBD = 1; tPSA = 82.2 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3439526 (accessed 2026-04-25). View Source
